![molecular formula C21H19N3O2 B267288 N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide involves targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption in the energy production process of cancer cells. This disruption ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its ability to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its poor solubility, which can make it difficult to administer in certain formulations.
Orientations Futures
For the development of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide include optimization of its formulation, identification of biomarkers, and further clinical trials.
Méthodes De Synthèse
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is a synthetic compound that can be prepared through a multistep process involving the reaction of isonicotinic acid with 3-aminobenzoic acid and 3-phenylpropanoic acid. The resulting product is then subjected to a series of purification steps to obtain N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide in a pure form.
Applications De Recherche Scientifique
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has potent anticancer activity against a wide range of cancer cell lines, including pancreatic, liver, and lung cancer cells. Furthermore, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Propriétés
Nom du produit |
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C21H19N3O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[3-(3-phenylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(10-9-16-5-2-1-3-6-16)23-18-7-4-8-19(15-18)24-21(26)17-11-13-22-14-12-17/h1-8,11-15H,9-10H2,(H,23,25)(H,24,26) |
Clé InChI |
BRSNPDVVOZDSQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)
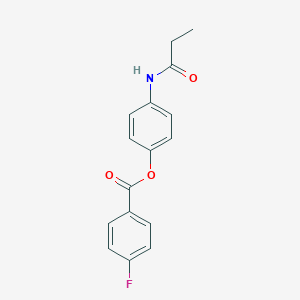
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)
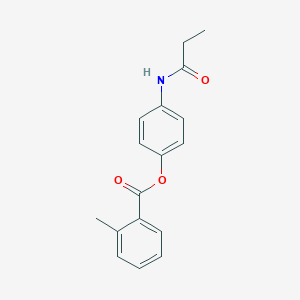
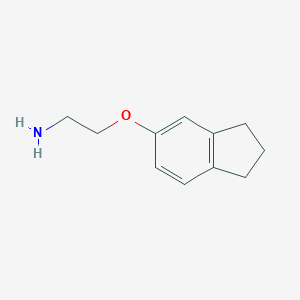
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
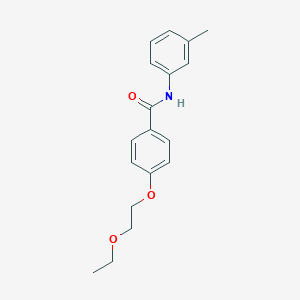
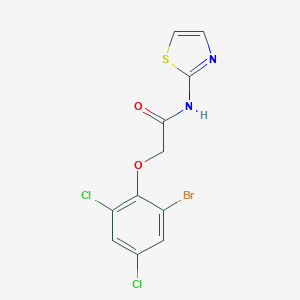
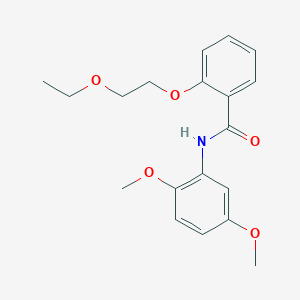
![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
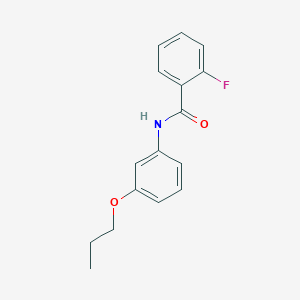
![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)